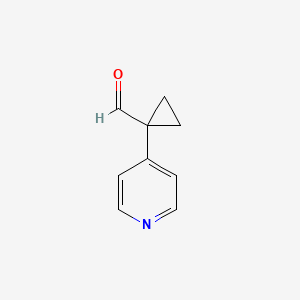

1-(Pyridin-4-yl)cyclopropanecarbaldehyde

Beschreibung

1-(Pyridin-4-yl)cyclopropanecarbaldehyde is a cyclopropane-containing aldehyde featuring a pyridinyl substituent. The compound’s molecular formula is inferred as C₉H₈N₂O (MW: 160.18 g/mol), derived by replacing the amine group in 1-(Pyridin-4-yl)cyclopropanamine (CAS: 1060815-26-0, MW: 134.18 g/mol) with a carbaldehyde (-CHO) moiety . Key functional groups include:

- A cyclopropane ring (imparting steric strain and unique reactivity).

- A pyridinyl group (contributing aromaticity and hydrogen-bonding capability).

- An aldehyde group (high electrophilicity, enabling nucleophilic additions).

Eigenschaften

Molekularformel |

C9H9NO |

|---|---|

Molekulargewicht |

147.17 g/mol |

IUPAC-Name |

1-pyridin-4-ylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C9H9NO/c11-7-9(3-4-9)8-1-5-10-6-2-8/h1-2,5-7H,3-4H2 |

InChI-Schlüssel |

JOEJBKCFGMXEJI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(C=O)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde can be achieved through several routes. One common method involves the cyclopropanation of pyridine derivatives followed by formylation. For instance, the reaction of pyridine with cyclopropane derivatives under specific conditions can yield the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .

Analyse Chemischer Reaktionen

1-(Pyridin-4-yl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-4-yl)cyclopropanecarbaldehyde has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways.

Wirkmechanismus

The mechanism of action of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate biological pathways and affect cellular functions. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural and functional differences among 1-(Pyridin-4-yl)cyclopropanecarbaldehyde and related compounds:

Key Observations:

Spectroscopic Data Comparison

Spectroscopic data for 1-(5-Nitro-1H-indol-3-yl)cyclopropanecarbaldehyde (3r) provide a benchmark for aldehyde-containing cyclopropane derivatives:

- 13C NMR (CDCl₃) : A carbonyl peak at δ 202.7 ppm , characteristic of the aldehyde group.

- HRMS (ESI) : [M + Na]+ observed at m/z 371.1377 (calculated: 371.1372), confirming the molecular formula C₂₁H₂₀N₂O₃ .

For 1-(Pyridin-4-yl)cyclopropanecarbaldehyde, the aldehyde carbonyl is expected to resonate near δ 200 ppm in 13C NMR, similar to 3r. The pyridinyl group would show aromatic carbons in the δ 120–140 ppm range .

Physicochemical Properties

Notes:

- The pyridinyl group in 1-(Pyridin-4-yl)cyclopropanecarbaldehyde may increase solubility in polar solvents compared to the sulfonyl or nitroindole analogs.

Biologische Aktivität

1-(Pyridin-4-yl)cyclopropanecarbaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-(Pyridin-4-yl)cyclopropanecarbaldehyde features a pyridine ring substituted with a cyclopropanecarbaldehyde group. Its molecular formula is , and it has a molecular weight of 145.17 g/mol. The compound's unique structure contributes to its reactivity and biological profile.

Biological Activity Overview

Research indicates that 1-(Pyridin-4-yl)cyclopropanecarbaldehyde exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific pathways.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes, which could be beneficial in therapeutic applications.

The biological activity of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde can be attributed to its ability to interact with biological macromolecules. Key mechanisms include:

- Interaction with DNA : The compound may bind to DNA, disrupting replication and transcription processes.

- Enzyme Modulation : It acts as an inhibitor for various enzymes, impacting metabolic pathways crucial for cell survival and proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

The compound demonstrated significant antibacterial effects, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections.

Anticancer Potential

In vitro studies have assessed the anticancer activity of 1-(Pyridin-4-yl)cyclopropanecarbaldehyde on various cancer cell lines. Table 2 summarizes the findings.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 25 | Induction of apoptosis |

| HeLa (cervical cancer) | 30 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 20 | Inhibition of proliferation |

The compound exhibited promising anticancer activity, particularly against MCF-7 cells, suggesting further exploration in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.